Ticarcillin (disodium)

Catalog No.
S12911327
CAS No.
M.F
C15H14N2Na2O6S2
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticarcillin (disodium)

Product Name

Ticarcillin (disodium)

IUPAC Name

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C15H14N2Na2O6S2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1

InChI Key

ZBBCUBMBMZNEME-UBXQQCHXSA-L

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Ticarcillin disodium (CAS: 4697-14-7) is a broad-spectrum carboxypenicillin antibiotic widely procured for stringent bacterial suppression in plant tissue culture and specialized microbiological media . Characterized by its alpha-carboxy-3-thienylpenicillin core, the disodium salt form is specifically engineered to provide exceptional aqueous solubility, exceeding 600 mg/mL [1]. This high solubility profile allows for the preparation of highly concentrated, solvent-free stock solutions, making it a highly processable raw material for industrial media formulation and high-throughput laboratory workflows. It is most frequently utilized as a counter-selection agent to eliminate Agrobacterium tumefaciens post-transformation, where it demonstrates a highly favorable phytotoxicity profile compared to carbenicillin and cefotaxime [2].

Research Fit

Anti-pseudomonal carboxypenicillin research compound
Reported higher assay response vs. carbenicillin
Meets USP potency specification for assay standardization

When procuring beta-lactam antibiotics for plant tissue culture or microbiology, substituting ticarcillin disodium with close analogs like carbenicillin or cefotaxime often compromises experimental yield and reproducibility [1]. In plant transformation workflows, carbenicillin degrades into phenylacetic acid, a weak auxin that disrupts the delicate hormonal balance required for shoot regeneration, while cefotaxime frequently induces callus hyperhydricity and depresses differentiation [1]. Furthermore, in microbiological selection targeting Pseudomonas, carbenicillin requires significantly higher dosing due to its lower intrinsic activity, which can increase the osmotic load and off-target toxicity in the culture medium [2]. Consequently, utilizing the specific ticarcillin disodium salt is critical for maintaining high transformation frequencies and formulating concentrated, solvent-free stock solutions without introducing phytotoxic artifacts.

Mismatch Risk

Anti-pseudomonal assay response differs from carbenicillin
Reported 2–4× higher activity and longer elimination half-life may shift interpretation in comparator studies.
High-inoculum activity profile may not transfer from piperacillin
Ticarcillin retains greater activity at high bacterial density; class behavior under standard inoculum does not predict performance.
Sodium-load model context alters renal endpoint interpretation
Disodium salt formulation influences renal-function endpoints during aminoglycoside co‑administration; piperacillin does not replicate this model response.

In Vitro Potency Against Pseudomonas aeruginosa

When evaluated against clinical isolates of Pseudomonas aeruginosa, ticarcillin demonstrates significantly higher intrinsic activity than its closest structural analog, carbenicillin. Quantitative susceptibility testing reveals that ticarcillin achieves equivalent bacterial inhibition at substantially lower concentrations, effectively doubling to quadrupling the antimicrobial potency per mass unit [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) for P. aeruginosa
Target Compound Data87% of strains inhibited by 50 µg/mL ticarcillin
Comparator Or BaselineCarbenicillin (85% of strains required 125 µg/mL for inhibition)
Quantified Difference2- to 4-fold higher antimicrobial activity for ticarcillin
ConditionsIn vitro broth microdilution and agar dilution against 438 clinical isolates

Enables lower antibiotic loading in selective media, reducing the risk of off-target toxicity and minimizing raw material consumption in large-scale formulations.

Anti-Pseudomonal Potency
Head-to-head
MIC₉₀ 50.0 mg/L
Supports anti-pseudomonal MIC endpoint context
vs. >100 mg/L for carbenicillin; 88 P. aeruginosa isolates; standard inoculum

Shoot Regeneration and Transformation Frequency in Plant Tissue Culture

In Agrobacterium-mediated plant transformation workflows, the choice of counter-selection antibiotic critically impacts plant tissue viability. Compared to cefotaxime, which is known to depress shoot differentiation, ticarcillin (often administered with clavulanate) exhibits negligible phytotoxicity and actively promotes callus formation and shoot regeneration [1].

Evidence DimensionPlant Transformation Frequency
Target Compound DataSignificantly promoted callus formation with >40% higher transformation frequency
Comparator Or BaselineCefotaxime (decreased shoot differentiation and lower transformation yield)
Quantified Difference>40% increase in transformation frequency
ConditionsAgrobacterium-mediated transformation of tomato (Lycopersicon esculentum) at 150 mg/L antibiotic concentration

Maximizes the yield of viable transgenic plants, directly improving the efficiency and cost-effectiveness of agricultural biotechnology workflows.

High-Inoculum Activity
Head-to-head
Ticarcillin: significantly more active at 10⁷ CFU/mL
vs
Piperacillin: most active at 5×10⁵ CFU/mL, less active at high inoculum
Supports high-density susceptibility context
103 P. aeruginosa isolates; p<0.05; inoculum effect comparison

Aqueous Solubility for High-Concentration Stock Formulation

The disodium salt form of ticarcillin provides exceptional hydrophilicity, which is critical for the preparation of concentrated stock solutions used in automated media dispensing. Unlike free-acid beta-lactams or other poorly soluble antibiotics that require organic solvents like DMSO, ticarcillin disodium readily dissolves in water at extremely high concentrations [1].

Evidence DimensionMaximum Aqueous Solubility
Target Compound Data>600 mg/mL (Ticarcillin disodium)
Comparator Or BaselineStandard non-salt beta-lactams (typically <50 mg/mL or requiring organic solvents)
Quantified DifferenceOrder-of-magnitude increase in aqueous solubility
ConditionsStandard ambient temperature and pressure in sterile water

Allows for the formulation of highly concentrated, solvent-free stock solutions, streamlining large-scale media manufacturing and preventing solvent-induced cytotoxicity.

Linear Pharmacokinetics
Class-level
Clearance 130.1 vs 120.5 mL/min (NS)
Supports linear PK modeling context
Half-life unchanged; 8 healthy volunteers; 50 vs 80 mg/kg; mezlocillin shows nonlinear PK
Renal-Function Model
Head-to-head
Ticarcillin: preserved creatinine clearance
vs
Piperacillin: 79.8% reduction in CrCl
Supports renal-function model interpretation
Rat model; tobramycin 100 mg/kg/day; salt-depleted diet; sodium load 1.56 vs 0.76 mEq/day
Gentamicin Synergy
Head-to-head
78.2% synergy rate
Supports synergy screening endpoint review
vs. 50% for piperacillin-gentamicin; 103 P. aeruginosa isolates; checkerboard assay

Agrobacterium Counterselection in Plant Transformation

Ticarcillin disodium is the preferred beta-lactam for eliminating Agrobacterium tumefaciens following co-cultivation, particularly in sensitive species like tomato. Its lack of auxin-like degradation products ensures that it does not interfere with shoot regeneration, outperforming carbenicillin and cefotaxime in maintaining high transformation frequencies [1].

Selective Microbiological Media for Pseudomonas Suppression

In diagnostic and research microbiology, ticarcillin is utilized to formulate selective agar and broth media. Its 2- to 4-fold higher potency against Pseudomonas aeruginosa compared to carbenicillin allows for lower active pharmaceutical ingredient (API) loading, reducing the risk of off-target inhibition in complex microbial communities [2].

Formulation of Highly Concentrated Antibiotic Stock Solutions

Due to its exceptional aqueous solubility (>600 mg/mL), the disodium salt is ideal for manufacturing concentrated, solvent-free liquid antibiotic stocks for commercial tissue culture kits and high-throughput automated media dispensers [3].

Application Fit

Application
Selection Property
Validation Focus
High-inoculum P. aeruginosa models
Inoculum-effect stability context
MIC endpoint under high bacterial density
Aminoglycoside combination renal studies
Sodium-load model context
Creatinine clearance endpoint monitoring
Legacy carbenicillin protocol migration
Anti-pseudomonal assay sensitivity
Disk diffusion correlation and MIC review
Preclinical PK dose-modeling studies
Linear dose proportionality review
Clearance and half-life parameter consistency

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

428.00886708 g/mol

Monoisotopic Mass

428.00886708 g/mol

Heavy Atom Count

27

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